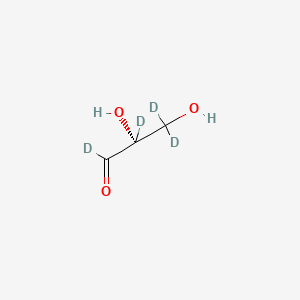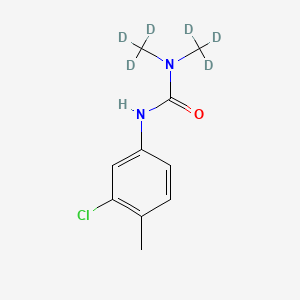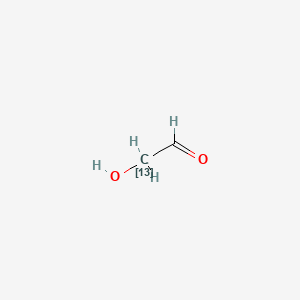
BM23AP4A2H
説明
6|A-Methyl Hydrocortisone 21-Hemisuccinate, also known as Corticosterone, 17-hydroxy-6α-methyl-, 21- (H succinate) (6CI), is a derivative of succinic acid in which one of the carboxy groups is esterified by the C-21 hydroxy group of cortisol (hydrocortisone) . It has a molecular formula of C26 H36 O8 and a molecular weight of 476.56 .
Physical and Chemical Properties Analysis
6|A-Methyl Hydrocortisone 21-Hemisuccinate is a light beige solid . It has a molecular weight of 476.56 and a molecular formula of C26 H36 O8 .科学的研究の応用
治療薬送達
BM23AP4A2Hは、治療薬送達システムの開発において使用されています。その特性は、薬物の制御放出を促進し、さまざまな病状に対する治療の有効性を高めます。 このアプリケーションは、副作用を最小限に抑え、患者の転帰を改善する標的療法を作成する上で重要です。 .
疾患検出と診断
診断の分野では、this compoundは診断薬の製剤に役割を果たします。 これらの薬剤は、画像化技術で使用して、早期に疾患を検出することができます。これは、早期介入が予後を大幅に変化させる可能性のある病状にとって不可欠です。 .
バイオセンシング
この化合物のユニークな特性により、バイオセンシングアプリケーションに適しています。これは、生物学的マーカーを検出するセンサーに組み込むことができ、健康状態と環境の監視に役立ちます。 このアプリケーションは、病原体や毒素のリアルタイム検出にとって特に重要です。 .
再生医療
This compoundは、再生医療の発展に貢献しています。 これは、細胞の成長と分化をサポートする足場の作成に関与しており、組織工学および損傷した組織の治癒に不可欠です。 .
疾患治療
This compoundは、生体活性ポリマーとして、免疫応答を調節するか、治療薬を直接患部に送達することにより、疾患の治療に使用されます。 このアプリケーションは、局所治療が必要な慢性疾患と急性疾患にとって重要です。 .
生体医用デバイスの製造
この化合物の特性は、生体医用デバイスの製造に役立ちます。 これらのデバイスは、インプラントから健康状態を監視および管理できるウェアラブルテクノロジーまで多岐にわたっており、患者の生活の質を向上させています。 .
ハイドロゲルと創傷被覆材
生体医用分野では、this compoundは、創傷治療のためのハイドロゲルと被覆材を作成するために使用されます。 これらの材料は、湿潤環境を維持し、薬物や他の生体活性物質を創傷部位に送達することにより、治癒を促進します。 .
機能性包装フィルムとコーティング
This compoundベースのポリマーは、機能性包装フィルムとコーティングの製造に使用されています。 これらの材料は、環境変化に対応するアクティブでインテリジェントな包装ソリューションを提供することにより、食品の保存期間を延ばします。 .
作用機序
Target of Action
BM23AP4A2H, also known as 6|A-Methyl Hydrocortisone 21-Hemisuccinate, is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor (GR), a type of nuclear receptor that is present inside cells . Upon binding to glucocorticoids, the GR undergoes a conformational change, allowing it to translocate into the nucleus and bind to glucocorticoid response elements (GREs) in the DNA, thereby regulating the transcription of target genes .
Mode of Action
The interaction of this compound with its target, the GR, results in the modulation of gene expression . This modulation can lead to both upregulation and downregulation of genes, depending on the specific GREs involved . The changes in gene expression can affect various biological processes, including inflammation, immune response, and metabolism .
Biochemical Pathways
This compound, like other glucocorticoids, affects multiple biochemical pathways. It can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-3, thereby reducing inflammation . Additionally, it can influence metabolic pathways, affecting processes such as glucose metabolism and lipid metabolism .
Pharmacokinetics
Glucocorticoids generally exhibit good oral bioavailability and are metabolized in the liver . They are also known to bind extensively to plasma proteins, particularly corticosteroid-binding globulin . The elimination of glucocorticoids typically involves urinary excretion of metabolites .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its wide range of target genes. It can suppress the immune response and reduce inflammation, making it potentially useful in the treatment of conditions such as autoimmune diseases . It can also influence metabolic processes, affecting the body’s handling of carbohydrates, proteins, and fats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as genetic variations, age, and health status can influence how a person responds to this compound .
Safety and Hazards
特性
IUPAC Name |
4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O8/c1-14-10-16-17-7-9-26(33,20(29)13-34-22(32)5-4-21(30)31)25(17,3)12-19(28)23(16)24(2)8-6-15(27)11-18(14)24/h11,14,16-17,19,23,28,33H,4-10,12-13H2,1-3H3,(H,30,31)/t14-,16-,17-,19-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQHMYZONZIQMP-XYMSELFBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)COC(=O)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858049 | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119657-85-1 | |
| Record name | Methylhydrocortisone-21-hydrogen hemisuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119657851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYLHYDROCORTISONE-21-HYDROGEN HEMISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM23AP4A2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)


![2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)](/img/no-structure.png)
![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

